molecular formula C7H13N B2840353 (1S,6S)-3-Azabicyclo[4.2.0]octane CAS No. 2381568-90-5

(1S,6S)-3-Azabicyclo[4.2.0]octane

Cat. No.: B2840353
CAS No.: 2381568-90-5
M. Wt: 111.188
InChI Key: LTQWPCFIFXGAFK-NKWVEPMBSA-N
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Description

(1S,6S)-3-Azabicyclo[4.2.0]octane: is a bicyclic organic compound featuring a nitrogen atom within its structure. This compound is notable for its rigid bicyclic framework, which imparts unique chemical and physical properties. It is used in various fields, including medicinal chemistry and organic synthesis, due to its structural characteristics and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6S)-3-Azabicyclo[4.2.0]octane typically involves the following steps:

    Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a suitable amino alcohol, cyclization can be induced using strong acids like hydrochloric acid or sulfuric acid.

    Reductive Amination: Another method involves the reductive amination of a bicyclic ketone with an amine, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processes: Utilizing large-scale batch reactors where the cyclization or reductive amination reactions are carried out under controlled conditions.

    Continuous Flow Processes: Employing continuous flow reactors to enhance efficiency and yield, allowing for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,6S)-3-Azabicyclo[4.2.0]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting ketones or imines to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the bicyclic structure.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Acids and Bases: Hydrochloric acid, sulfuric acid, sodium hydroxide.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (1S,6S)-3-Azabicyclo[4.2.0]octane serves as a building block for the synthesis of more complex molecules. Its rigid structure and nitrogen atom make it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.

Biology and Medicine

The compound is studied for its potential biological activities. It can act as a scaffold for the development of drugs targeting specific receptors or enzymes. Its unique structure allows for the exploration of new pharmacophores in medicinal chemistry.

Industry

In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various industrial applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism by which (1S,6S)-3-Azabicyclo[4.2.0]octane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The rigid bicyclic structure can influence the binding affinity and specificity of the compound towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,6S)-3-Azabicyclo[4.2.0]octane is unique due to its specific stereochemistry and bicyclic structure. This configuration imparts distinct physical and chemical properties, making it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

(1S,6S)-3-azabicyclo[4.2.0]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-7-5-8-4-3-6(1)7/h6-8H,1-5H2/t6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQWPCFIFXGAFK-NKWVEPMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H]1CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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